molecular formula C10H13N3O2 B2827879 2-Nitro-5-(piperidin-1-yl)pyridine CAS No. 444146-17-2

2-Nitro-5-(piperidin-1-yl)pyridine

Cat. No. B2827879
CAS RN: 444146-17-2
M. Wt: 207.233
InChI Key: YWBNHAYIHYUOHN-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperidin-1-yl)pyridine is a chemical compound with the linear formula C10H13N3O2 . It has a molecular weight of 207.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Piperidines, which include 2-Nitro-5-(piperidin-1-yl)pyridine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .


Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(piperidin-1-yl)pyridine is based on a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-5-(piperidin-1-yl)pyridine include a predicted boiling point of 395.7±27.0 °C and a predicted density of 1.242±0.06 g/cm3 . The compound has a pKa of -0.72±0.24 .

Scientific Research Applications

Synthesis and Pharmacological Activities

2-Nitro-5-(piperidin-1-yl)pyridine, due to its structural composition, finds significance in pharmaceuticals, agrochemistry, and material production. Its derivatives, including both pyridine and piperidine rings, are key structural fragments in many natural alkaloids, which possess a broad spectrum of biological activities. These alkaloids are prominent in anticancer, anti-neurological, and other medical activities, making them crucial in drug discovery. Efficient synthesis methods for various pyridine derivatives and piperidine enantiomers are in high demand due to their extensive application in these fields (Ivanova et al., 2021).

Reactivity with Ascorbic Acid

Piperidine and pyrrolidine nitroxyl radicals, which contain unpaired electrons, are widely recognized for their roles as antioxidants, contrast agents, and spin probes. Their reactivity, including that of 2-Nitro-5-(piperidin-1-yl)pyridine derivatives, depends on their basic structure. The development of various functional nitroxyl radicals, focusing on stability towards reductants like AsA, has been a significant area of research. This aims to improve the stability and efficiency of these radicals in their various applications (Kinoshita et al., 2009).

Corrosion Inhibition

Studies involving quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives, which may include 2-Nitro-5-(piperidin-1-yl)pyridine, can act as corrosion inhibitors for metals like iron. These studies assess the adsorption behaviors and inhibition properties of these derivatives, highlighting their potential in protecting metal surfaces from corrosion (Kaya et al., 2016).

Hydrodenitrogenation

In the field of catalysis, derivatives of 2-Nitro-5-(piperidin-1-yl)pyridine are involved in processes like hydrodenitrogenation (HDN). HDN kinetics over specific catalysts have been extensively studied, showing the transformation process of pyridine compounds into useful industrial chemicals. These studies provide insights into the reaction mechanisms and efficiencies of these processes (Raghuveer et al., 2016).

Protonation and Reaction Kinetics

Research into the protonation of substituted pyridine compounds, including those related to 2-Nitro-5-(piperidin-1-yl)pyridine, offers insights into their chemical properties and reactivity. These studies help in understanding the interactions between different substituents and their effects on the overall chemical behavior of these compounds (Noto et al., 1991).

Future Directions

Piperidines, including 2-Nitro-5-(piperidin-1-yl)pyridine, are a significant focus of current research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

2-nitro-5-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBNHAYIHYUOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(piperidin-1-yl)pyridine

Synthesis routes and methods I

Procedure details

5-Bromo-2-nitropyridine (5.6 g, 27.6 mmol), tetra-n-butyl ammonium iodide (0.510 g, 1.38 mmol), piperidine (2.58 g, 30.3 mmol) and potassium carbonate (3.85 g, 30.3 mmol) were mixed in DMSO (50 mL). The reaction mixture was warmed to 80° C. for 4 hours. The reaction mixture was diluted with ethyl acetate and filtered. The volume was reduced to remove ethyl acetate, the remaining solution was diluted with water (50 mL). A precipitate immediately formed and was collected by filtration and washed on the funnel with water to provide 6′-nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl as an orange-brown solid (4.90 g, 85.7%). 1H NMR δ(400 MHz, CDCl3) 7.76 (s, 1H), 7.15 (d, J=7.3 Hz, 1H), 6.49 (d, J=8.5 Hz, 1H), 3.84 (m, 5H), 3.00 (m, 4H), 2.60 (s, 1H).
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5.6 g
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2.58 g
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3.85 g
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0.51 g
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50 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5-Bromo-2-nitropyridine (3.0 g), tetrabutylammonium iodide (0.273 g), potassium carbonate (2.24 g) and piperidine (1.6 mL) were dissolved in DMSO (25 mL) and heated at 80° C. for 12 hours. The mixture was diluted with ethyl acetate, filtered and the filtrate was concentrated in vacuo. To the residue was added water (75 mL) and the precipitate was isolated by filtration. The solid was evaporated three times from toluene to remove residual water and the product was further dried in vacuo to give 6′-nitro-3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl (2.87 g) as a yellow powder. MS (EI): 207.2 (M+).
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3 g
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2.24 g
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1.6 mL
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0.273 g
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25 mL
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